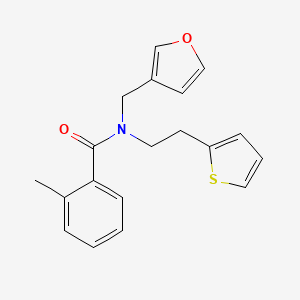

N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-15-5-2-3-7-18(15)19(21)20(13-16-9-11-22-14-16)10-8-17-6-4-12-23-17/h2-7,9,11-12,14H,8,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQGZBPOMFDOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the furan and thiophene substituents through a series of coupling reactions. For instance, the furan moiety can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency . The thiophene group can be added using a similar coupling strategy or through direct functionalization of the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide core or the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide, while reduction of the benzamide could produce a corresponding amine derivative.

Scientific Research Applications

While there is no direct information about specific applications of "N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide" in the search results, the presence of furan and thiophene derivatives in its structure suggests potential applications in medicinal chemistry and related fields. Here's a summary of how similar compounds are used, based on the provided search results:

Potential Applications Based on Structural Similarities

- Antimalarial Agents: Thiophene-containing compounds have demonstrated antimalarial activity . A phenotypic screen of type II kinase inhibitors identified a thiophenylpyridine compound as a lead antimalarial . Further studies and structural modifications led to improved antimalarial activity and selectivity .

- Fungicidal Activity: N-(thiophen-2-yl) nicotinamide derivatives have shown potential as lead compounds for further structural optimization in developing fungicides .

- Activation of Human Peroxisome Proliferator Activated Receptors: Furan and thiophene derivatives are known to activate human peroxisome proliferator-activated receptors .

- Fluorescent Ligands: Compounds containing furan rings have been used in the design and synthesis of fluorescent ligands .

Data Table

Because "this compound" is not directly discussed in the provided search results, a data table summarizing its applications cannot be created. However, the following table summarizes data regarding similar compounds.

Case Studies

There are no specific case studies related to "this compound" within the provided search results. However, the following case studies demonstrate the use of similar compounds:

- A phenotypic screen of a type II kinase inhibitor library identified a thiophenylpyridine compound as a lead antimalarial . Structure-activity relationship studies and lead optimization were performed to improve antimalarial activity and selectivity .

- N-(thiophen-2-yl) nicotinamide derivatives were synthesized and tested for fungicidal activity . Compound 4f exhibited excellent fungicidal activities .

Molecular Information

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings could play a role in these interactions by providing specific binding sites or influencing the compound’s overall conformation.

Comparison with Similar Compounds

Structural and Electronic Features

The target compound’s design incorporates two heterocycles (furan and thiophene) and a methyl-substituted benzamide. These groups influence electronic properties, solubility, and steric bulk. Key comparisons include:

- Fenfuram (2-methyl-N-phenyl-3-furancarboxamide): A simpler analog with a furan-3-carboxamide and phenyl group (C₁₂H₁₁NO₂). Unlike the target compound, fenfuram lacks the thiophene moiety and is used as a pesticide .

- 2-(Benzo[b]thiophen-2-yl)-N-(cyclohexylmethyl)benzamide (3e): Features a bulkier benzo[b]thiophene substituent and cyclohexylmethyl group (C₂₂H₂₁NOS). Synthesized via rhodium-catalyzed C–H functionalization, it highlights the role of transition metals in constructing complex benzamides .

- 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide : Contains a planar dihydrothienylidene group, enabling conjugation and fluorinated aromatic interactions. Characterized by X-ray diffraction (R = 0.034) .

Physicochemical and Spectroscopic Properties

Key data from analogs (Table 1):

Biological Activity

N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound with potential biological activities. This compound belongs to a class of molecules that have garnered interest in medicinal chemistry due to their structural uniqueness and the presence of functional groups that may interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is 365.5 g/mol. The compound features a furan ring, a thiophene ring, and an amide functional group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O2S |

| Molecular Weight | 365.5 g/mol |

| Structure | Structure |

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of triazole and oxadiazole have shown promising cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(furan-3-ylmethyl)-... | MCF-7 | 0.48 |

| N-(furan-3-ylmethyl)-... | U-937 | 0.76 |

| Reference Compound (Doxorubicin) | MCF-7 | 1.93 |

The proposed mechanism of action for this compound involves the formation of hydrogen bonds with specific biological targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, modulating enzymatic activity, while the furan and thiophene rings may participate in π-π stacking interactions, enhancing binding affinity to target sites .

Case Studies

- Study on Anticancer Activity : A study evaluated various derivatives of benzamide compounds, including this compound, revealing that modifications in the thiophene and furan rings significantly influenced their anticancer activity . The study highlighted the importance of electronic properties in determining cytotoxicity.

- Apoptosis Induction : Flow cytometry assays demonstrated that compounds similar to N-(furan-3-ylmethyl)-... induced apoptosis in cancer cell lines through increased caspase activity, suggesting a mechanism involving programmed cell death pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide, and how are critical reaction parameters optimized?

- Methodology :

- Step 1 : Amide bond formation via condensation of 2-methylbenzoyl chloride with furan-3-ylmethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere, using triethylamine as a base .

- Step 2 : Alkylation of the intermediate with 2-(thiophen-2-yl)ethyl bromide using sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

- Step 3 : Purification via silica gel column chromatography (hexane/ethyl acetate gradient) and recrystallization from ethanol for high purity (>95%) .

- Key Parameters : Temperature control during alkylation, solvent polarity for crystallization, and inert gas use to prevent oxidation of thiophene moieties.

Q. How is structural characterization of this compound validated using spectroscopic and crystallographic methods?

- NMR Analysis :

- 1H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 4.3–4.6 ppm (N–CH2– groups), and δ 2.4 ppm (methyl group) confirm substitution patterns .

- 13C NMR : Signals at ~165 ppm (amide carbonyl) and 110–150 ppm (furan/thiophene carbons) validate connectivity .

- X-ray Crystallography : Orthorhombic crystal system (space group P212121) with unit cell parameters (e.g., a = 7.098 Å, b = 11.423 Å) confirms molecular geometry and hydrogen-bonding networks .

Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?

- In vitro Assays :

- Anti-inflammatory : Inhibition of COX-2 enzyme activity using ELISA kits, with IC50 values compared to reference drugs .

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Probe Design : Fluorescence tagging of thiophene/furan moieties to track cellular uptake via confocal microscopy .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between spectroscopic data and predicted electronic properties?

- Density Functional Theory (DFT) :

- Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate bond lengths/angles. Compare with X-ray data to identify discrepancies (e.g., rotational barriers in thiophene-ethyl groups) .

- Frontier Molecular Orbital (FMO) analysis to predict reactivity (e.g., nucleophilic attack at the amide carbonyl) .

- Case Study : Disordered residues in crystallography (e.g., thiophene ring orientation) can be reconciled with NMR-derived torsional angles using molecular dynamics simulations .

Q. What strategies improve synthetic yield while minimizing byproducts from competing reactions?

- Byproduct Analysis :

- HPLC-MS : Identify N-alkylation vs. O-alkylation byproducts (e.g., via m/z peaks at 330–350 Da) .

- Optimization :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .

- Microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C vs. 12 hours reflux) .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

- SAR Studies :

- Compare analogues with modified furan/thiophene substituents (e.g., 5-methylfuran vs. 3-methylfuran) using molecular docking (e.g., AutoDock Vina) to assess binding affinity to kinase targets .

- Electrostatic Potential Maps : Highlight regions of high electron density (e.g., thiophene sulfur) for potential π–π stacking or hydrogen bonding with protein residues .

Data Contradiction Analysis

Q. How to address conflicting data between NMR and crystallography regarding conformational flexibility?

- Case Example :

- NMR : Rapid rotation of the N-(2-thiophenylethyl) group at room temperature averages chemical shifts, masking conformational isomers .

- X-ray : Static crystal structure reveals a single conformation stabilized by lattice forces .

- Solution : Variable-temperature NMR (VT-NMR) to observe coalescence of peaks at low temperatures (−40°C), confirming dynamic behavior .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.